N-benzylidene-1H-benzimidazol-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-N-(benzimidazol-1-yl)-1-phenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-2-6-12(7-3-1)10-16-17-11-15-13-8-4-5-9-14(13)17/h1-11H/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGLONOADIEPAF-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\N2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzylidene 1h Benzimidazol 1 Amine and Its Derivatives
Conventional Condensation Reactions
Conventional synthesis of the N-benzylidene-1H-benzimidazol-1-amine scaffold primarily relies on condensation reactions, which involve the formation of a Schiff base (imine) through the reaction of an amine with an aldehyde. These methods are foundational and can be approached in distinct ways.
Reactions of 1H-Benzimidazol-1-amine with Benzaldehyde (B42025) Derivatives
The most direct route to this compound involves the condensation of 1H-benzimidazol-1-amine with a suitable benzaldehyde derivative. This reaction is a classic example of Schiff base formation. The mechanism proceeds via the nucleophilic attack of the primary amine group of the benzimidazol-1-amine onto the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, typically facilitated by an acid catalyst or heat, to yield the final imine product. The formation of the nitrone structure, a related N-oxide of an imine, can be confirmed by 1H-NMR spectroscopy, where the characteristic proton signal of the Schiff base's CH=N group shifts significantly upon oxidation. nih.gov
Utilization of o-Phenylenediamine (B120857) and Aldehydes in Multi-step Syntheses
A more common and versatile approach involves building the benzimidazole (B57391) ring system from scratch using o-phenylenediamine as a starting material. researchgate.net This multi-step process first involves the condensation of o-phenylenediamine with an aldehyde to form a 2-substituted-1H-benzimidazole. nih.govnih.gov This initial reaction is one of the most fundamental methods for preparing the benzimidazole core and can be promoted under various conditions. researchgate.net
Following the formation of the benzimidazole ring, subsequent chemical transformations are required to introduce the N-benzylidene-amine moiety at the N1 position. For instance, a series of benzylidene amino-benzimidazole derivatives were synthesized using the Mannich reaction. nih.gov Generally, the condensation between o-phenylenediamine and aldehydes can be followed by oxidative cyclodehydrogenation to yield the desired benzimidazole structure. nih.gov This route is highly adaptable, allowing for a wide variety of substituents on both the benzimidazole core and the benzylidene group by choosing the appropriate starting aldehydes at different stages.
Modern and Green Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of this compound and its analogues. These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com This technique has been successfully applied to the synthesis of benzimidazole derivatives, offering significant advantages over conventional heating methods, including drastic reductions in reaction times (from hours to minutes), improved yields, and cleaner reaction profiles. arkat-usa.org
For example, the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles from o-phenylenediamine and aromatic aldehydes was achieved in good yields using montmorillonite (B579905) K-10 clay as a solid support under solvent-free microwave irradiation. eijppr.com Similarly, a highly efficient synthesis of 1,2-disubstituted benzimidazoles was developed using erbium triflate (Er(OTf)3) as a catalyst under microwave conditions, achieving quantitative yields in just 5-10 minutes. mdpi.com The final condensation step to form Schiff bases from a benzotriazolyl acetohydrazide and various aldehydes has also been effectively carried out under microwave irradiation. rjptonline.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
| Product | Method | Catalyst/Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| 1,2-Disubstituted Benzimidazoles | Conventional | Er(OTf)3 / 60 °C | 60 min | 61.4% | mdpi.com |
| 1,2-Disubstituted Benzimidazoles | Microwave | Er(OTf)3 / 60 °C | 5 min | 99.9% | mdpi.com |
| 1H,3H-thiazolo[3,4-a]benzimidazoles | Conventional | Dry Benzene (B151609) / Reflux | 24-48 h | - | arkat-usa.org |
| 1H,3H-thiazolo[3,4-a]benzimidazoles | Microwave | Ethanol (B145695) or Solvent-free | 6 min | - | arkat-usa.org |
| Benzimidazole | Conventional | Formic Acid / Reflux | - | - | jocpr.com |
| Benzimidazole | Microwave | Formic Acid / Domestic Oven | - | - | jocpr.com |
Metal-Free Oxidative Coupling Strategies
To address the environmental and economic drawbacks of transition metal catalysts, metal-free oxidative coupling reactions have been developed. These strategies often employ organocatalysts or novel materials to achieve the desired transformations. For instance, salicylic (B10762653) acid derivatives have been used as efficient organocatalysts for the oxidative coupling of benzylamines to imines under an oxygen atmosphere, a method applicable to the synthesis of nitrogen-containing heterocycles like benzimidazoles. nih.gov
Another innovative metal-free approach utilizes graphene oxide (GO) as a catalyst. digitellinc.comnih.gov GO can facilitate the oxidation of amines to their corresponding imines. nih.gov Furthermore, a novel metal-free synthesis of benzimidazole compounds has been reported through the dehydrogenative coupling of diamines and alcohols, using N-hydroxyphthalimide (NHPI) as a nonmetallic catalyst with oxygen or air as the oxidant. rsc.org Mesoporous carbon has also been shown to be an effective catalyst for the solvent-free oxidative coupling of amines to imines. amazonaws.com
Catalytic Approaches in N-benzylidene-1H-benzimidazole-1-amine Synthesis
A wide array of catalysts has been employed to enhance the efficiency and selectivity of benzimidazole synthesis, particularly in the key step of condensing o-phenylenediamine with aldehydes. nih.govnih.gov These catalysts can be broadly categorized as follows:
Heterogeneous Catalysts: Supported gold nanoparticles (Au/TiO2) have proven to be highly effective, enabling the synthesis of 2-substituted benzimidazoles in high yields at ambient temperature. nih.gov A key advantage of this system is the ability to recover and reuse the catalyst multiple times without a significant loss of activity. nih.gov
Lewis Acid Catalysts: Various Lewis acids are known to catalyze the reaction. Lanthanum chloride (LaCl3) has been used as a novel and efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under mild, room-temperature conditions. nih.gov Other effective catalysts include cobalt (II) chloride hexahydrate and ceric ammonium (B1175870) nitrate (B79036) (CAN). eijppr.com
Brønsted Acid Catalysts: Strong acids such as chlorosulfonic acid have been utilized to synthesize 2-aryl-1-arylmethyl-1H-benzimidazoles in good to excellent yields. nih.gov Trifluoroacetic acid (TFA) is another effective catalyst for the condensation reaction. eijppr.com
Table 2: Efficacy of Various Catalysts in the Synthesis of 2-Substituted Benzimidazoles
| Catalyst | Reactants | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Au/TiO2 | o-Phenylenediamine, Aromatic Aldehyde | CHCl3:MeOH (3:1) | 25 °C | High | nih.gov |
| Lanthanum chloride (10 mol%) | o-Phenylenediamine, Aldehyde | Acetonitrile | Room Temp. | Good | nih.gov |
| Cobalt (II) chloride hexahydrate | o-Phenylenediamine, Aromatic Aldehyde | - | - | - | eijppr.com |
| Chlorosulfonic acid | Phenylenediamines, Aromatic Aldehydes | - | Mild | Good to Excellent | nih.gov |
| Montmorillonite K-10 | o-Phenylenediamine, Aromatic Aldehydes | Solvent-free (MW) | - | Good | eijppr.com |
Synthesis of this compound Derivatives
The derivatization of this compound is a key strategy to modulate its physicochemical and biological properties. This is typically achieved through N-alkylation or N-arylation at the benzimidazole nitrogen, or by introducing various substituents on the benzylidene or benzimidazole rings.
The nitrogen atom at position 1 of the benzimidazole ring is a common site for functionalization. N-alkylation and N-arylation reactions are widely employed to introduce a variety of substituents, thereby expanding the chemical space of these derivatives.
N-Alkylation:
N-alkylation of the benzimidazole ring is a fundamental transformation that can be achieved using various alkylating agents. wikipedia.org The reaction of a pre-formed benzimidazole derivative with an alkyl halide, such as benzyl (B1604629) chloride or chloromethylbenzyl ether, under anhydrous conditions is a common approach. researchgate.net The use of a base, such as potassium hydroxide (B78521) in ethanol, facilitates the deprotonation of the benzimidazole nitrogen, enhancing its nucleophilicity. researchgate.net Another effective method involves the use of ketonic Mannich bases for the N-alkylation of benzimidazoles, leading to the formation of 1-(3-oxopropyl)benzimidazoles. researchgate.net
More advanced and greener methods for N-alkylation have also been developed. For instance, gold clusters supported on porous coordination polymers can catalyze the N-alkylation of anilines with benzyl alcohol. d-nb.info This method proceeds through a sequence of alcohol dehydrogenation to an aldehyde, imine formation with the amine, and subsequent hydrogenation. d-nb.info Ruthenium-based N-heterocyclic carbene complexes have also been shown to be efficient catalysts for the N-alkylation of amines using alcohols as the alkylating agents under solventless conditions. researchgate.net A competitive deprotonation/protonation strategy allows for the selective monoalkylation of primary amines using their hydrobromide salts and alkyl bromides. nih.gov
Table 1: Examples of N-Alkylation Reactions on Benzimidazole Derivatives
| Starting Benzimidazole | Alkylating Agent | Catalyst/Base | Product | Reference |
| Substituted benzimidazoles | Benzyl chloride | Anhydrous conditions | N-1 Substituted benzimidazoles | researchgate.net |
| Benzimidazole | Ketonic Mannich bases | Ethanol-water | 1-(3-Oxopropyl)benzimidazoles | researchgate.net |
| Aniline (B41778) | Benzylalcohol | Au clusters on Al-MIL53 / Cs2CO3 | N-Benzylaniline | d-nb.info |
| Amines | Alcohols | Ruthenium-NHC complexes | N-Alkylated amines | researchgate.net |
| Primary amine hydrobromide | Alkyl bromide | Competitive deprotonation | Mono-N-alkylated amine | nih.gov |
N-Arylation:
N-arylation introduces an aryl group onto the benzimidazole nitrogen, a common strategy in the synthesis of pharmacologically active compounds. The Ullmann condensation is a classical method for this transformation, typically involving the reaction of an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures. researchgate.netsemanticscholar.org Modern variations of the Ullmann reaction utilize copper(I) catalysts with various ligands, such as N,O-bidentate ligands, which allow for the reaction to proceed under milder conditions with a broader substrate scope. researchgate.net Copper(I) oxide has also been used as a heterogeneous catalyst for the N-arylation of azoles with arylboronic acids at room temperature without the need for a base. organic-chemistry.org
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govnih.gov This method is highly versatile and can be used to couple a wide range of amines with aryl halides and triflates. nih.gov The use of well-defined N-heterocyclic carbene (NHC)/palladium(II) precatalysts has further improved the efficiency and scope of the Buchwald-Hartwig amination for aryl tosylates. acs.org Intramolecular Buchwald-Hartwig N-arylation has also been successfully employed in the synthesis of complex heterocyclic systems. rsc.org
Table 2: Comparison of N-Arylation Methodologies
| Method | Catalyst | Arylating Agent | Key Features | Reference |
| Ullmann Condensation | Copper(I) salts/complexes | Aryl halides | Classic method, often requires high temperatures. Milder conditions with modern catalysts. | researchgate.netsemanticscholar.orgresearchgate.net |
| Chan-Lam Coupling | Copper(II) acetate | Arylboronic acids | Can be performed at room temperature and open to air. | organic-chemistry.org |
| Buchwald-Hartwig Amination | Palladium complexes with phosphine (B1218219) or NHC ligands | Aryl halides, triflates, tosylates | High functional group tolerance, broad substrate scope. | nih.govnih.govacs.org |
Modifying the benzylidene portion of the molecule is a common strategy to fine-tune the properties of this compound derivatives. This is typically achieved by reacting a pre-functionalized benzaldehyde with a suitable benzimidazole precursor.
A straightforward method involves the condensation of a substituted benzaldehyde with a 2-aminobenzimidazole (B67599) derivative. researchgate.net For example, a series of N-(substituted benzylidene)-4-(1H-benzo[d]imidazol-2-yl)benzenamines were synthesized by reacting 2-(4-aminophenyl)-1H-benzimidazole with various substituted aldehydes. researchgate.net The reaction is often carried out in a suitable solvent like ethanol with a catalytic amount of acid. This approach allows for the introduction of a wide range of substituents on the phenyl ring of the benzylidene group, including electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -NO2). researchgate.netnih.gov
In one study, a series of neoteric benzylidene amino-benzimidazole derivatives were synthesized via a Mannich reaction. nih.gov This involved the reaction of a 2-amino-1H-benzimidazole with an aldehyde and a ketone to introduce a more complex substituent at the N-1 position, which was then followed by condensation with a substituted benzaldehyde. nih.gov The resulting compounds, such as 3-(2-((2-methylbenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one, demonstrated the versatility of this approach. nih.gov
Table 3: Examples of Derivatives with Modified Benzylidene Moieties
| Benzimidazole Precursor | Substituted Benzaldehyde | Product | Reference |
| 2-(4-aminophenyl)-1H-benzimidazole | 2-Chlorobenzaldehyde | N-(2-chlorobenzylidene)-4-(1H-benzo[d]imidazol-2-yl)benzenamine | researchgate.net |
| 2-(4-aminophenyl)-1H-benzimidazole | 4-Fluorobenzaldehyde (B137897) | N-(4-fluorobenzylidene)-4-(1H-benzo[d]imidazol-2-yl)benzenamine | researchgate.net |
| 2-(4-aminophenyl)-1H-benzimidazole | 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-4-(1H-benzo[d]imidazol-2-yl)benzenamine | researchgate.net |
| 2-amino-1-(3-oxo-3-phenylpropyl)-1H-benzo[d]imidazolium | 2-Methylbenzaldehyde | 3-(2-((2-methylbenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one | nih.gov |
| 2-amino-1-(3-oxo-3-phenylpropyl)-1H-benzo[d]imidazolium | 4-Fluorobenzaldehyde | 3-(2-((4-fluorobenzylidene)amino)-1H-benzo[d]imidazol-1-yl)-1-phenylpropan-1-one | nih.gov |
Introducing substituents onto the benzimidazole ring is another crucial strategy for creating diverse derivatives. These modifications can be performed either before or after the formation of the N-benzylidene-amine bond.
Synthesis often begins with a substituted o-phenylenediamine, which then undergoes cyclization to form the desired substituted benzimidazole core. For instance, 5-nitro-1H-benzimidazole can be synthesized from 4-nitro-o-phenylenediamine (B140028) by condensation with ethyl formate (B1220265) in the presence of hydrochloric acid. tsijournals.com This nitro-substituted benzimidazole can then be further functionalized.
Substituents can also be introduced at the 2-position of the benzimidazole ring. For example, 2-substituted benzimidazoles can be synthesized by the condensation of o-phenylenediamine with various aldehydes or carboxylic acids using catalysts like alum. rasayanjournal.co.in A copper-catalyzed three-component coupling reaction of N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides provides an efficient route to 1,2-disubstituted benzimidazoles. nih.gov
Furthermore, structural modifications can be made to the benzimidazole ring of an existing this compound derivative, although this is less common. Systematic changes on the terminal benzene ring of benzimidazole-based compounds have been performed to investigate their structure-activity relationships. nih.gov
Table 4: Synthesis of Benzimidazole Derivatives with Modified Cores
| Starting Material | Reagent(s) | Product (Substituted Benzimidazole) | Reference |
| 4-Nitro-o-phenylenediamine | Ethyl formate, HCl | 5-Nitro-1H-benzimidazole | tsijournals.com |
| o-Phenylenediamine | Substituted aldehydes/ketones | 2-Substituted benzimidazoles | rasayanjournal.co.in |
| N-Substituted o-phenylenediamines | Terminal alkynes, sulfonyl azides | 1,2-Disubstituted benzimidazoles | nih.gov |
| 2-Mercaptobenzimidazole | Methyl iodide | 2-(Methylthio)-1H-benzimidazole | tsijournals.com |
Advanced Spectroscopic and Structural Elucidation of N Benzylidene 1h Benzimidazol 1 Amine Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of N-benzylidene-1H-benzimidazol-1-amine analogs in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment and analysis of electronic and conformational features. nih.govresearchgate.netresearchgate.net
In the ¹H NMR spectra of benzimidazole (B57391) Schiff bases, the azomethine proton (-N=CH-) signal is particularly diagnostic, typically appearing as a singlet in the downfield region. For instance, in an analog like (E)-N-(4-fluorobenzylidene)-2-(1H-benzo[d]imidazol-2-yl)-5-chlorobenzenamine, this proton resonates at approximately 8.08 ppm. ijrpr.com The aromatic protons of the benzimidazole and benzylidene rings exhibit complex multiplet signals in the range of 6.58 to 8.37 ppm. ijrpr.com The NH proton of the benzimidazole ring, when present, can be observed at varied chemical shifts, such as 4.25 ppm, depending on the solvent and substitution. ijrpr.com For N-benzylidene-1-phenylmethanamine, a related imine, the azomethine proton appears at 8.34 ppm, while the benzylic protons (-CH₂-) show a singlet at 4.76 ppm. rsc.org
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The imine carbon (C=N) of the Schiff base linkage is a key indicator, with its signal appearing around 163.84 ppm for some analogs. ijrpr.com The C=N carbon of the benzimidazole ring itself resonates at a slightly different frequency, typically around 155-159 ppm. nih.govijrpr.com Aromatic carbons produce a cluster of signals generally between 108 and 140 ppm. nih.gov The electronic environment significantly influences these chemical shifts; electron-withdrawing or -donating substituents on the aromatic rings can cause predictable upfield or downfield shifts, which aids in confirming the substitution pattern. clockss.org In cases of N-unsubstituted benzimidazoles, fast proton exchange between the nitrogen atoms can lead to averaged signals for the benzene (B151609) ring carbons (C4/C7 and C5/C6), a phenomenon that can be studied using dynamic NMR experiments in specific solvents to determine the energy barrier of the tautomerization process. nih.govbeilstein-journals.org
¹H NMR Chemical Shift Data for a Representative Analog This table presents typical ¹H NMR data for a compound structurally related to this compound, illustrating the characteristic chemical shifts.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Azomethine (-N=CH-) | 8.08 | Singlet |
| Aromatic (Ar-H) | 6.58 - 7.68 | Multiplet |
| Benzimidazole NH | 4.25 | Singlet |
Data sourced from a study on (E)-N-(4-fluorobenzylidene)-2-(1H-benzo[d]imidazol-2-yl)-5-chlorobenzenamine. ijrpr.com
¹³C NMR Chemical Shift Data for Benzimidazole Schiff Base Analogs This table provides a range of typical ¹³C NMR chemical shifts for the key carbon atoms in benzimidazole Schiff base derivatives.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Imine C=N | ~163.8 |
| Benzimidazole C=N | 155 - 159 |
| Aromatic Carbons | 108 - 140 |
Data compiled from studies on various benzimidazole Schiff bases. nih.govijrpr.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups and analyzing the vibrational modes of this compound and its analogs. researchgate.netscispace.com The spectra provide a molecular fingerprint, confirming the formation of the Schiff base and the integrity of the benzimidazole moiety.
A key diagnostic feature in the IR spectra of these compounds is the appearance of a strong absorption band corresponding to the stretching vibration of the imine group (νC=N). This band typically appears in the region of 1620–1681 cm⁻¹. ijrpc.com Its presence, coupled with the disappearance of the characteristic primary amine (-NH₂) bands from the starting materials, confirms the successful condensation reaction to form the Schiff base. nih.gov The C=N stretching vibration of the benzimidazole ring itself is also observed, often around 1587-1593 cm⁻¹. ijrpr.com
Other significant vibrational modes include the aromatic C-H stretching, which gives rise to signals in the 3000–3100 cm⁻¹ range. ijrpr.commdpi.com The C=C aromatic stretching vibrations are typically found in the 1400–1600 cm⁻¹ region. ijrpc.commdpi.com The C-H in-plane and out-of-plane bending vibrations occur at lower frequencies, providing further structural confirmation. researchgate.net For example, C-H in-plane bending vibrations are assigned in the 1000 to 1330 cm⁻¹ range. researchgate.net The region from 500 to 760 cm⁻¹ often contains modes associated with the deformations of both the benzene and imidazole (B134444) rings. researchgate.net
Characteristic IR Frequencies for Benzimidazole Schiff Base Analogs This table summarizes important infrared absorption bands used to characterize the title compound's analogs.
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Indicates the presence of aromatic rings. |
| Imine C=N Stretch | 1620 - 1681 | Confirms the formation of the Schiff base linkage. ijrpc.com |
| Benzimidazole Ring C=N Stretch | 1587 - 1593 | Characteristic of the benzimidazole nucleus. ijrpr.com |
| Aromatic C=C Stretch | 1400 - 1600 | Corresponds to the stretching within the aromatic rings. ijrpc.commdpi.com |
| C-H In-plane Bending | 1000 - 1330 | Relates to the bending of aromatic C-H bonds. researchgate.net |
| Ring Deformations | 500 - 760 | Associated with skeletal deformations of the rings. researchgate.net |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and elucidating the structure of this compound analogs through fragmentation analysis. researchgate.net Techniques such as electrospray ionization (ESI) and electron impact (EI) are commonly employed.
Under ESI conditions, nitazene (B13437292) analogs, which are 2-benzylbenzimidazole derivatives, typically show a single-charged protonated molecular ion [M+H]⁺ and sometimes a double-charged ion [M+2H]²⁺. nih.gov The fragmentation of the molecular ion provides structural insights. For 1-(aminoaryl)benzimidazoles, fragmentation can initiate either by cleaving the two C-N bonds within the imidazole ring or by eliminating an HCN fragment from the ring, followed by further decay. researchgate.net
A characteristic fragmentation pathway for the benzimidazole core involves the sequential loss of two HCN molecules, which occurs via the opening of the benzimidazole ring. researchgate.net In the case of N-aryl substituted benzimidazoles, fragmentation can lead to the formation of a cation radical of N-phenylbenzenediamine (m/z 181), which then fragments further by eliminating a neutral HCN molecule, a pattern common to aromatic amines. researchgate.net The fragmentation of aliphatic amine side chains, if present, is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to stable fragment ions. libretexts.orglibretexts.org The specific masses of the fragment ions, such as those corresponding to the benzyl (B1604629) side chain and the alkyl amino side chain, allow for the precise mapping of the molecule's structure. nih.gov
Common Fragmentation Pathways in Benzimidazole Derivatives This table outlines key fragmentation events observed in the mass spectra of benzimidazole-containing compounds.
| Fragmentation Event | Neutral Loss / Fragment Ion | Significance |
|---|---|---|
| Benzimidazole Ring Opening | Sequential loss of two HCN molecules | Characteristic of the benzimidazole core. researchgate.net |
| Alpha-Cleavage | Loss of alkyl radical from amine side chain | Identifies and characterizes aliphatic amine substituents. libretexts.orglibretexts.org |
| Benzyl Group Cleavage | Formation of benzyl or tropylium (B1234903) ion (m/z 91) | Indicates the presence of a benzyl moiety. nih.gov |
| Imidazole Ring Cleavage | Cleavage of C-N bonds | A primary fragmentation route for the heterocyclic core. researchgate.net |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive, three-dimensional structure of this compound analogs in the solid state, offering precise data on bond lengths, bond angles, molecular conformation, and intermolecular packing. nih.gov
The analysis of bond lengths and angles confirms the hybridisation and electronic nature of the atoms within the molecule. In related N-benzylideneaniline structures, the central imine (C=N) bond length is found to be in the range of 1.28 to 1.29 Å. researchgate.net This value is shorter than a typical C-N single bond (approx. 1.47 Å) but can appear artificially shortened at room temperature due to thermal vibrations. researchgate.netnih.gov The C-N bond lengths within the benzimidazole ring and connecting the substituent groups are consistent with their expected single or partial double bond character. For example, in a related benzimidazole derivative, C-N bond lengths within the imidazole ring are around 1.35-1.39 Å. Bond angles around the sp² hybridized imine carbon and the carbons of the aromatic rings are typically close to 120°, consistent with trigonal planar geometry.
Selected Bond Lengths and Angles for Related Structures This table presents typical geometric parameters for N-benzylideneaniline and benzimidazole frameworks, which are analogous to the title compound.
| Parameter | Bond/Angle | Typical Value |
|---|---|---|
| Bond Length | Imine C=N | 1.28 - 1.29 Å researchgate.net |
| Bond Length | C-N (Aniline-like) | ~1.40 Å pomona.edu |
| Bond Length | C-C (Aromatic) | 1.39 - 1.40 Å pomona.edu |
| Bond Angle | C-N=C | ~120° |
| Bond Angle | C-C-C (Aromatic) | ~120° |
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. nih.gov In analogs of this compound, hydrogen bonds are often dominant. researchgate.net These can include conventional N-H···N or O-H···N bonds if suitable functional groups are present, as well as weaker C-H···N and C-H···O interactions. researchgate.netnih.gov For example, in one crystal structure, C—H···N hydrogen bonds link molecules into extended chains. researchgate.net
Hirshfeld surface analysis is a modern tool used to visualize and quantify these interactions. nih.gov For a benzimidazole derivative, this analysis revealed that H···H (57.9%), H···C/C···H (18.1%), and H···O/O···H (14.9%) contacts are the most significant contributors to the crystal packing, indicating that van der Waals forces and hydrogen bonding are the primary stabilizing forces. nih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can play a crucial role in the crystal packing, further stabilizing the solid-state architecture.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of conjugated organic molecules, such as this compound and its analogs. The absorption of UV or visible light by these compounds promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of these absorptions are directly related to the molecule's electronic makeup, specifically the nature of its chromophores and the types of electronic transitions possible.
For Schiff bases derived from benzimidazole, the electronic spectra are typically characterized by absorption bands in the ultraviolet range, which can be attributed to π → π* and n → π* transitions. The π → π* transitions are generally of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are characteristic of the aromatic systems within the molecule, namely the benzimidazole ring system and the benzylidene moiety. The n → π* transitions are typically of lower intensity and result from the excitation of an electron from a non-bonding orbital, such as the lone pair on the imine nitrogen, to a π* antibonding orbital.
In the case of benzimidazole-derived Schiff bases, the electronic spectra often exhibit multiple absorption bands. For instance, a series of Schiff bases synthesized from Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide and various substituted anilines, when analyzed in dimethyl sulfoxide (B87167) (DMSO), displayed two primary absorption bands in the 232–290 nm range. nih.govresearchgate.net The higher energy bands, appearing below 250 nm, are assigned to the π–π* transitions of the azomethine (-C=N-) chromophore. nih.gov The bands at wavelengths above 250 nm are attributed to the n–π* transitions associated with the charge transfer between the carbon and nitrogen atoms of the imine group. nih.gov
The specific position and intensity of these absorption bands can be influenced by the nature and position of substituents on the aromatic rings and by the solvent used for analysis. For example, in a particular benzimidazole Schiff base derivative bearing a sulfonic acid group (HSO₃⁻) on the aromatic ring, an additional absorption band was observed at 410 nm, which was attributed to the extended electron distribution involving this substituent. nih.gov
Detailed research findings for a series of benzimidazole Schiff base analogs are presented below, showcasing the characteristic electronic transitions.
Research Findings on Benzimidazole Schiff Base Analogs
A study on a series of Schiff bases (Compounds 3a-f ) derived from Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide and substituted anilines provided the following UV-Vis spectral data in DMSO. nih.gov
| Compound | Substituents on Aniline (B41778) Ring | Solvent | Absorption Bands (λmax, nm) | Assigned Transitions |
|---|---|---|---|---|
| 3a | Unsubstituted | DMSO | 232–275 | π–π* and n–π |
| 3b | -OH | DMSO | 234–286.5 | π–π and n–π |
| 3c | -Cl, -NO₂ | DMSO | 234–284 | π–π and n–π |
| 3d | -COOH | DMSO | 235–275 | π–π and n–π |
| 3e | -OH, -SO₃H | DMSO | 234–410 | π–π and n–π |
| 3f | -OCF₃ | DMSO | 233–285 | π–π and n–π* |
This interactive table summarizes the UV-Vis absorption data for a series of benzimidazole Schiff base analogs, highlighting the range of absorption and the types of electronic transitions observed. Note that these compounds are structurally related but not direct analogs of this compound. nih.gov
In another investigation of a fluorinated Schiff base, N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(4-fluorophenyl)methanimine, synthesized from 4-fluorobenzaldehyde (B137897) and (1H-benzo[d]imidazol-2-yl)methanamine, distinct absorption bands were identified. mdpi.com The UV-Vis spectrum of this ligand in DMSO showed a high-energy band at 301 nm, attributed to the π → π* transition of the benzene ring. mdpi.com A separate band at 358 nm was assigned to the π → π* transition of the imine group. mdpi.com
These findings underscore the utility of UV-Vis spectroscopy in confirming the formation of the Schiff base linkage and in probing the electronic environment of the resulting molecule. The positions of the absorption maxima provide valuable insight into the extent of conjugation and the influence of various substituents on the electronic structure of this compound analogs.
Computational and Theoretical Chemistry Studies of N Benzylidene 1h Benzimidazol 1 Amine
Density Functional Theory (DFT) Calculationsnih.govresearchgate.netresearchgate.net
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govresearchgate.net For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional, are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.govresearchgate.netresearchgate.net These theoretical calculations allow for a detailed comparison with experimental data when available and provide predictive insights into the molecule's behavior. researchgate.netresearchgate.net
Geometry Optimization and Energetic Profilesresearchgate.netmdpi.com
Geometry optimization is a fundamental computational procedure that seeks to determine the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For complex molecules like benzimidazole derivatives, this process involves calculating the molecular energy at various atomic arrangements until the lowest energy state (the global energy minimum) is found. mdpi.com The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
For instance, a computational study on a related semicarbazone derivative successfully identified its global energy minimum, which was calculated to be -1732.9189 Hartree. mdpi.com To explore the conformational flexibility, the molecular energy profile can be calculated by systematically changing a specific torsion angle, for example, from -180° to +180°, to identify energy barriers and stable conformers. researchgate.net The optimized geometries derived from these calculations often show excellent agreement with structural parameters obtained from experimental techniques like single-crystal X-ray diffraction. researchgate.netresearchgate.net
Vibrational Frequency Analysis and Spectral Assignmentsresearchgate.netmdpi.comscispace.com
Vibrational frequency analysis is a theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netscispace.com Following geometry optimization, these calculations determine the frequencies of the fundamental vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of chemical bonds.
This theoretical data is crucial for the assignment of experimental vibrational spectra. scispace.com For aromatic compounds like benzimidazoles, C–H stretching vibrations are typically predicted in the 3080–3010 cm⁻¹ region. mdpi.com The N-H stretching vibration in the parent benzimidazole molecule has been reported around 3423 cm⁻¹. researchgate.net By comparing the calculated frequencies with the peaks observed in experimental FT-IR and FT-Raman spectra, a detailed and accurate assignment of the vibrational modes can be achieved. researchgate.netmdpi.com Potential Energy Distribution (PED) analysis is often used to quantify the contribution of each bond's motion to a specific vibrational mode. mdpi.com
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitalsnih.govdergipark.org.trschrodinger.com
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trschrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govirjweb.com
A small HOMO-LUMO gap indicates that a molecule can be easily polarized and is generally more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a large energy gap implies high stability and lower chemical reactivity. irjweb.com This energy gap can be precisely calculated using DFT methods and helps to explain the charge transfer interactions occurring within the molecule. mdpi.comirjweb.com
The table below presents HOMO-LUMO energy data calculated for several benzimidazole derivatives, illustrating how structural modifications affect these key electronic parameters.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | -5.8170 | -0.8904 | 4.9266 | nih.gov |
| A semicarbazone derivative | -6.007 | -1.777 | 4.23 | mdpi.com |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
Natural Bond Orbital (NBO) Analysismdpi.comwikipedia.orgwisc.edu
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive chemical picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wikipedia.orgwisc.edu NBO analysis provides detailed insights into the distribution of electron density in atoms and the bonds between them. wikipedia.org
A key aspect of NBO analysis is its ability to quantify intramolecular delocalization effects, also known as hyperconjugation. rsc.org This is achieved by examining the interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). mdpi.comwikipedia.org The energy associated with these donor-acceptor interactions signifies a transfer of electron density, which leads to the stabilization of the molecule. researchgate.net Weak occupancies in the antibonding orbitals are indicative of these delocalization effects, representing departures from an idealized, perfectly localized Lewis structure. wikipedia.org
Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) Surface Analysisnih.govmdpi.com
Molecular Electrostatic Potential (MESP), also known as the Electrostatic Potential (ESP) surface, is a valuable tool for analyzing the charge distribution of a molecule and predicting its reactive behavior. nih.govmdpi.com The MESP is mapped onto the electron density surface of the molecule, providing a visual guide to its electrophilic and nucleophilic sites.
The potential is color-coded to indicate charge distribution:
Red regions represent areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. nih.gov
Blue regions represent areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack. nih.gov
Green regions indicate areas of neutral or near-zero potential. nih.gov
Chemical Reactivity and Mechanistic Investigations of N Benzylidene 1h Benzimidazol 1 Amine
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of N-benzylidene-1H-benzimidazol-1-amine is characterized by a duality of nucleophilic and electrophilic centers, a feature derived from its constituent functional groups. The molecule possesses several potential nucleophilic sites: the lone pairs on the N-1 amino nitrogen, the imine nitrogen, and the N-3 nitrogen of the benzimidazole (B57391) ring. The exocyclic N-1 amino group, in particular, is a significant center of nucleophilicity.
Conversely, the primary electrophilic site is the imine carbon atom (C=N). This carbon is susceptible to attack by various nucleophiles. Computational studies involving frontier molecular orbital (FMO) analysis and molecular electrostatic potential (MEP) mapping on structurally related benzimidazole derivatives confirm these reactivity patterns. nih.govresearchgate.net These studies show that the regions around the nitrogen atoms typically exhibit negative electrostatic potential, indicating their availability for electrophilic attack, while the imine carbon is electron-deficient. The interplay of these sites dictates the compound's role in various chemical transformations, allowing it to act as either a nucleophile or an electrophile depending on the reaction partner and conditions. For instance, in electrophilic thiocyanation reactions of analogous hydrazine (B178648) derivatives, the aromatic ring activated by the nitrogen lone pair acts as the nucleophile. acs.org
Radical Reaction Pathways and Intermediates
This compound is a substrate well-suited for radical-based transformations, particularly through single-electron transfer (SET) processes. A key reaction pathway involves the single-electron reduction of the imine moiety. organic-chemistry.org This reduction, often initiated under visible-light photoredox catalysis, generates a transient α-amino radical intermediate. organic-chemistry.org This highly reactive species is central to a variety of subsequent reactions.
The formation of the α-amino radical can participate in several distinct processes, including:
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or a hydrogen donor, leading to the corresponding N-benzyl-1H-benzimidazol-1-amine.
Radical-Radical Coupling: Two α-amino radicals can couple to form a symmetrical 1,2-diamine dimer. organic-chemistry.org
Cross-Coupling: The radical can couple with other radical species present in the reaction mixture, leading to unsymmetrical diamine products. organic-chemistry.org
The stability and subsequent reaction pathway of this α-amino radical intermediate are influenced by the substituents on both the benzylidene and benzimidazole moieties, as well as the specific reaction conditions employed.
Cyclization Reactions and Heterocycle Formation
The structural framework of this compound provides multiple opportunities for intramolecular and intermolecular cyclization reactions, leading to the formation of complex heterocyclic systems.
Intramolecular Cyclization: Derivatives of this compound can undergo intramolecular cyclization to form fused polycyclic structures. For example, analogous systems demonstrate that a suitably positioned nucleophile on the benzimidazole ring or a leaving group on the benzylidene ring can facilitate ring closure. Reactions such as intramolecular nucleophilic aromatic substitution (S_NAr) and oxidative cyclizations are plausible pathways. acs.orgresearchgate.net In one documented case, 2-(2-nitrophenyl)-1H-benzimidazoles undergo high-yielding intramolecular S_NAr of the nitro group with a pendant alkoxide to form fused ring systems. acs.org Another study demonstrated the intramolecular oxidative cyclization of N-amidino-N'-arylformamidines using iodine to produce 1,2,4-triazoles. researchgate.net
Cycloaddition Reactions: The imine functional group is an active participant in cycloaddition reactions. Depending on the reaction partner, it can engage in [3+2], [4+2], and [2+2] cycloadditions to construct various five- and four-membered heterocycles. researchgate.netmdpi.com Photosensitized reactions of N-sulfonylimines with alkenyl arenes, for instance, have been shown to yield [4+2] cycloaddition products (tetrahydroquinolines) with high diastereoselectivity. mdpi.com A switch to a different imine substrate under similar conditions can favor a [2+2] cycloaddition, producing azetidines. mdpi.com These precedents suggest that this compound could serve as a valuable synthon in building diverse heterocyclic scaffolds through controlled cycloaddition strategies.
Oxidative Coupling Reactions
This compound and its precursors can participate in oxidative coupling reactions to form new C-C or C-N bonds. A significant example is the photocatalytic homocoupling of N-benzylidenes. organic-chemistry.org Under visible-light irradiation in the presence of a suitable photocatalyst, the α-amino radical intermediates, discussed in section 5.2, can dimerize. This process results in the stereoselective formation of symmetrical 1,2-diamines, which are valuable ligands in organic synthesis. organic-chemistry.org
Furthermore, the synthesis of the N-benzylideneamine scaffold itself can be achieved via the oxidative coupling of benzylamines. researchgate.net This transformation can be catalyzed by various systems, including metal-free organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere, or through electrochemical methods. nih.gov These reactions proceed by the oxidation of the amine to an imine, which can then couple with another amine molecule. The study of oxidative coupling of phenolamides has shown that enzymatic methods, such as using horseradish peroxidase, can also effect dimerization, suggesting biomimetic routes are also possible for related structures. nih.gov
C-N Cross-Coupling Methodologies
The N-1 amino group of the 1H-benzimidazol-1-amine core is a potent nucleophile for C-N cross-coupling reactions, enabling its functionalization with various aryl and heteroaryl substituents. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for this purpose. acs.orgorganic-chemistry.org
Significant challenges in the C-N coupling of nitrogen-rich heterocycles include catalyst inhibition by the multiple nitrogen atoms. However, specialized ligand systems have been developed to overcome these issues. For instance, the use of bulky biarylphosphine ligands like tBuBrettPhos with a palladium precatalyst has proven effective for the amination of unprotected bromoimidazoles and bromopyrazoles with a wide range of amines. nih.govacs.org Copper-catalyzed systems also provide a complementary approach for the N-arylation of aminoazoles. cmu.edu These methodologies allow for the selective construction of N-aryl-1H-benzimidazol-1-amines, which are precursors to or derivatives of the title compound.
Below is a table summarizing conditions for related C-N cross-coupling reactions involving imidazole (B134444) and benzimidazole cores.
| Electrophile/Nucleophile | Catalyst System | Base | Solvent | Yield (%) | Ref |
| 4-Bromo-1H-imidazole + Aniline (B41778) | Pd(OAc)₂ / tBuBrettPhos | LiHMDS | 1,4-Dioxane | 85 | nih.gov |
| 2-Bromo-1H-imidazole + Aniline | (tBuBrettPhos)Pd(allyl)Cl | LiHMDS | 1,4-Dioxane | 80 | nih.gov |
| 2-Bromoaniline + Thiourea -> 2-Aminobenzimidazole (B67599) + Iodobenzene | CuI / L-proline | K₂CO₃ | DMSO | 96 | cmu.edu |
| 3-Bromo-2-aminopyridine + Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | Toluene | 78 | |
| Aryl Chloride + Primary Amine | Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ | NaOtBu | Toluene | >90 |
Note: This table presents data from analogous reactions to illustrate typical conditions.
Photoinduced Reaction Mechanisms
The photoinduced reactions of N-benzylideneamines are often driven by visible-light photoredox catalysis, with well-defined mechanistic cycles. A plausible mechanism for the reductive coupling of a related N-benzylidene-[1,1'-biphenyl]-2-amine involves an iridium-based photocatalyst. organic-chemistry.org
The proposed catalytic cycle proceeds as follows:
Excitation: The iridium photocatalyst, such as [Ir(dtbbpy)(ppy)₂]PF₆, absorbs visible light to form a long-lived, high-energy excited state, [Irᴵᴵᴵ]*.
Reductive Quenching: The excited photocatalyst is reductively quenched by a sacrificial electron donor, like a tertiary amine (e.g., Cy₂NMe), generating a highly reducing [Irᴵᴵ] species and a radical cation of the donor.
Single-Electron Transfer (SET): The potent [Irᴵᴵ] complex transfers an electron to the imine substrate (this compound).
Proton-Coupled Electron Transfer (PCET): The resulting imine radical anion is protonated by a proton source (often an alcohol solvent or trace water) to form the key α-amino radical intermediate.
Radical Coupling and Catalyst Regeneration: The α-amino radicals undergo cross-coupling or homocoupling to form the final diamine products. Simultaneously, the oxidized photocatalyst is regenerated in the catalytic cycle. organic-chemistry.org
This photoinduced pathway provides a powerful and controlled method for generating radical intermediates from N-benzylideneamines under mild conditions, enabling a range of synthetic applications.
Coordination Chemistry of N Benzylidene 1h Benzimidazol 1 Amine As Ligands
Ligand Design Principles and Coordination Modes
Schiff bases are a significant class of ligands in coordination chemistry, typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. nih.govmdpi.com The resulting compound contains an imine or azomethine group (-C=N-), which is a key site for coordination with metal ions due to the lone pair of electrons on the nitrogen atom. mdpi.com
In the case of N-benzylidene-1H-benzimidazol-1-amine, the ligand design incorporates two key functional units: the benzimidazole (B57391) ring system and the benzylidene imine group.
Benzimidazole Moiety: The benzimidazole core is a prevalent structure in biologically active compounds and provides multiple potential donor atoms. asrjetsjournal.org The nitrogen atoms within the imidazole (B134444) portion of the benzimidazole ring can act as coordination sites.
Imine Group: The nitrogen atom of the azomethine group is a primary coordination site, readily donating its lone pair of electrons to a metal center. mdpi.com
The combination of these features allows this compound to act as a versatile ligand. The spatial arrangement of the nitrogen atoms—specifically the imine nitrogen and one of the benzimidazole nitrogens—enables it to function as a bidentate chelating agent. Chelation, the formation of a ring structure between the ligand and the central metal ion, generally leads to the formation of highly stable metal complexes. nih.govmdpi.com The electronic properties of the ligand, and consequently its coordination behavior, can be fine-tuned by introducing various substituents on either the benzaldehyde (B42025) or the benzimidazole rings. For instance, electron-withdrawing groups can influence the acidity of the imine proton and the electronic environment of the metal center upon complexation. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with benzimidazole-derived Schiff base ligands is generally straightforward. The typical procedure involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. biointerfaceresearch.comnih.gov
A general synthetic route involves dissolving the this compound ligand in a solvent like ethanol (B145695) or methanol. A solution of the desired metal salt (e.g., chlorides, nitrates, or acetates) in the same or a compatible solvent is then added, often in a 2:1 ligand-to-metal molar ratio. nih.govsemanticscholar.org The reaction mixture is typically heated under reflux for several hours. biointerfaceresearch.comsemanticscholar.org Upon cooling, the resulting solid metal complex can be isolated by filtration, washed with the solvent, and dried. biointerfaceresearch.com
Characterization of the newly synthesized complexes is crucial to confirm their formation and elucidate their structure. A combination of spectroscopic and analytical techniques is employed:
Elemental Analysis (C, H, N): This technique is used to determine the empirical formula of the complex and confirm the ligand-to-metal stoichiometry. nih.govbiointerfaceresearch.com
FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool to verify the coordination of the ligand to the metal ion. A key indicator of complexation is the shift in the stretching frequency of the azomethine group (ν(C=N)). This band typically shifts to a lower wavenumber (frequency) in the complex's spectrum compared to the free ligand, which indicates the coordination of the imine nitrogen to the metal center. semanticscholar.org The appearance of new, non-ligand bands in the far-infrared region (typically 400–600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds, further confirming coordination. ias.ac.in
¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR spectroscopy provides detailed information about the ligand's structure within the complex. Shifts in the signals of protons and carbons near the coordination sites can corroborate the binding of the metal ion. biointerfaceresearch.comsemanticscholar.org
Mass Spectrometry: This technique helps in determining the molecular weight of the complex, thereby confirming its proposed stoichiometry. nih.govias.ac.in
Molar Conductivity Measurements: These measurements are used to determine whether the complex is an electrolyte or non-electrolyte in a given solvent, which helps to establish if anions are part of the coordination sphere or exist as counter-ions. ijsra.net
Magnetic Susceptibility: This measurement helps to determine the magnetic properties of the complex, which provides information about the number of unpaired electrons and, by extension, the geometry of the coordination sphere around the metal ion. nih.gov
Benzimidazole-based Schiff bases have been shown to form stable complexes with a wide array of transition metals. The specific metal ion influences the geometry, electronic properties, and potential applications of the resulting complex. Based on studies of analogous ligands, this compound is expected to form complexes with various transition metal ions, including but not limited to:
Cobalt(II) ias.ac.insemanticscholar.org
Nickel(II) ias.ac.insemanticscholar.org
Copper(II) ias.ac.insemanticscholar.org
Zinc(II) ias.ac.insemanticscholar.org
Iron(II)/Iron(III) nih.govmdpi.com
Manganese(II) ias.ac.insemanticscholar.org
Vanadyl(IV) ias.ac.in
Cadmium(II) ias.ac.in
The resulting products are often colored, air-stable solids with high melting points and are typically soluble in polar organic solvents like DMF and DMSO. asrjetsjournal.org
The geometry of the metal-ligand adducts is determined by several factors, including the coordination number of the metal ion, its electronic configuration, and the steric and electronic properties of the ligand. For transition metal complexes of benzimidazole-based Schiff bases, several common geometries are observed:
Octahedral: This is a common geometry for metal ions with a coordination number of six, such as Co(II), Ni(II), and Fe(III). semanticscholar.orgscience.govnih.gov In a complex with a bidentate ligand like this compound, an octahedral geometry might be achieved in a [M(L)₂(X)₂] configuration, where L is the Schiff base, and X represents monodentate ligands like water or chloride ions.
Square Planar: This geometry is often observed for d⁸ metal ions like Ni(II) and Cu(II). nih.govias.ac.in
Tetrahedral: This geometry is common for d¹⁰ metal ions like Zn(II) and Cd(II), as well as for some Co(II) complexes. nih.gov A slightly distorted tetrahedral geometry was reported for a mercury(II) complex with a related benzimidazole-containing ligand. nih.gov
Square Pyramidal: This geometry is characteristic of vanadyl(IV) complexes. ias.ac.inijsra.net
The stability of these complexes is enhanced by the chelate effect, where the bidentate nature of the ligand leads to a thermodynamically more favorable complex compared to coordination with two separate monodentate ligands. nih.gov The thermal stability of these complexes can be investigated using thermogravimetric analysis (TGA). TGA studies on similar complexes show a stepwise decomposition process, often beginning with the loss of coordinated or lattice water molecules, followed by the decomposition of the organic ligand at higher temperatures. nih.govekb.eg
Spectroscopic and Theoretical Studies of Metal Complex Electronic Structures
Spectroscopic techniques and theoretical calculations are indispensable for understanding the electronic structure of these metal complexes.
Electronic Spectroscopy (UV-Visible): The electronic spectra of the Schiff base ligands and their metal complexes, typically recorded in DMF or DMSO solution, provide valuable information about the electronic transitions and the geometry of the complexes. nih.gov The spectra of the free ligands usually show high-intensity absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the aromatic rings and the imine group. researchgate.net
Upon complexation, these intra-ligand bands may shift, and new bands often appear in the visible region. These new bands can be attributed to:
Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. nih.govresearchgate.net
d-d Transitions: For complexes of d-block metals with unfilled d-orbitals, transitions between d-orbitals of the metal ion can be observed. These bands are typically weak, and their position and number are highly dependent on the coordination geometry around the metal ion. For instance, the electronic spectrum of a Cu(II) complex can help distinguish between octahedral, square planar, and tetrahedral geometries. nih.govresearchgate.net
Theoretical Studies: Computational methods, particularly Density Functional Theory (DFT), have become a powerful tool for complementing experimental data. ekb.eg DFT calculations can be used to:
Optimize Geometry: Predict the most stable three-dimensional structure of the ligand and its metal complexes, allowing for the calculation of bond lengths and angles which can be compared with experimental data if available. nih.gov
Analyze Electronic Structure: Calculate the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. ekb.egmdpi.com
Simulate Spectra: Predict theoretical FT-IR, NMR, and UV-Vis spectra, which can aid in the assignment of experimental spectral bands. mdpi.com
Confirm Stability: DFT calculations have shown that the formation of metal complexes often leads to a more stable system compared to the free ligand. ekb.eg
Data Tables
Table 1: Representative FT-IR Spectral Data (cm⁻¹) for Benzimidazole-Based Schiff Base Complexes
| Compound | ν(C=N) (Imine) | ν(M-N) | Reference |
|---|---|---|---|
| Free Ligand (Typical) | ~1613-1631 | - | nih.govias.ac.in |
| Cu(II) Complex | ~1600-1620 (Shift) | ~450-560 | nih.govias.ac.in |
| Ni(II) Complex | ~1600-1625 (Shift) | ~450-560 | nih.govias.ac.in |
| Co(II) Complex | ~1600-1620 (Shift) | ~450-560 | nih.govias.ac.in |
Table 2: Electronic Spectral Data and Proposed Geometries for Analogous Transition Metal Schiff Base Complexes
| Complex | Absorption Bands (nm) (Assignments) | Proposed Geometry | Reference |
|---|---|---|---|
| Co(II) Complex | >600 (d-d), ~400-500 (LMCT) | Octahedral / Square Planar | nih.govsemanticscholar.orgresearchgate.net |
| Ni(II) Complex | ~400-550 (d-d), ~380 (LMCT) | Square Planar / Octahedral | nih.govsemanticscholar.orgresearchgate.net |
| Cu(II) Complex | ~520-680 (d-d), ~400 (LMCT) | Square Planar / Distorted Octahedral | nih.govsemanticscholar.orgresearchgate.net |
| Zn(II) Complex | ~420-480 (LMCT / n→π*) | Tetrahedral / Octahedral | nih.govresearchgate.net |
Advanced Applications of N Benzylidene 1h Benzimidazol 1 Amine and Its Derivatives
Medicinal Chemistry Research (Mechanism-Focused, In Vitro)
The structural versatility of N-benzylidene-1H-benzimidazol-1-amine derivatives allows for fine-tuning of their biological effects, making them prime candidates for the development of novel therapeutic agents. Research has focused on elucidating their mechanisms of action through various in vitro studies.
Derivatives of the this compound scaffold have demonstrated a broad spectrum of in vitro biological activities against various pathogens and cancer cell lines.
Antimicrobial and Antifungal Activity The benzimidazole (B57391) core is a cornerstone in the development of antimicrobial agents. researchgate.net Numerous studies have confirmed the efficacy of its derivatives against a range of bacterial and fungal strains. For instance, certain 2-substituted amino-1-(1H-benzo[d]imidazol-1-yl)ethanone derivatives showed potent activity against bacteria like E. coli, P. aeruginosa, and S. aureus, as well as the fungus C. albicans. acs.org In one study, a derivative featuring a specific aromatic chain was identified as a potential lead compound for a new class of antimicrobial agents. acs.org Similarly, hybrid molecules combining benzimidazole with a thieno[2,3-d]pyrimidine (B153573) moiety have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria and the fungal strain Candida albicans. rsc.org The antifungal action of some derivatives is thought to stem from the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane, by targeting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net
| Compound Type | Test Organism | Activity/Result (MIC) | Source |
|---|---|---|---|
| Pyrimidine-clubbed benzimidazole (Compound 29) | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger | Effective against all tested strains | proquest.com |
| Pyrimidine-clubbed benzimidazole (Compound 33) | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger | Effective against all tested strains | proquest.com |
| Benzimidazole-thienopyrimidine hybrid (4d) | S. aureus, S. faecalis, E. coli, P. aeruginosa, C. albicans | Highest activity in its series | rsc.org |
| N-alkylated 2-phenyl-1H-benzimidazole (1a) | C. albicans, A. niger | 4 µg/mL, 8 µg/mL | researchgate.net |
| 1-decyl-1H-benzo[d]imidazole | Candida species, Aspergillus species | Exhibited best antifungal activity in its series | acs.org |
Antitubercular Activity The emergence of drug-resistant tuberculosis has spurred the search for new antimycobacterial agents, with benzimidazole derivatives showing significant promise. acs.org A series of N-benzylidene-1H-benzo[d]imidazol-6-amines were tested against Mycobacterium tuberculosis H37RV. acs.org Notably, compounds with electron-withdrawing substituents like chloro (-Cl) and nitro (-NO2) groups exhibited superior activity compared to those with electron-donating groups. acs.org One derivative with a nitro substitution showed a minimal inhibitory concentration (MIC) of 3.125 µg/mL, which was more potent than the standard drug streptomycin (B1217042) (MIC 6.25 µg/mL) and comparable to pyrazinamide (B1679903) (MIC 3.125 µg/mL). acs.org Other novel benzimidazoles have also displayed good activity against both drug-sensitive (MTB-H37Rv) and isoniazid-resistant (INHR-MTB) strains of M. tuberculosis. nih.gov
| Compound | Strain | Activity (MIC) | Source |
|---|---|---|---|
| N-(4-chlorobenzylidene)-1H-benzo[d]imidazol-6-amine (2a) | M. tuberculosis H37RV | 6.25 µg/mL | acs.org |
| N-(4-nitrobenzylidene)-1H-benzo[d]imidazol-6-amine (2b) | M. tuberculosis H37RV | 3.125 µg/mL | acs.org |
| Isoniazid-benzimidazole derivative (IBP29) | M. tuberculosis | 1.562 µg/mL | mdpi.com |
| Ethyl 1-(...)-2-(...)-1H-benzo[d]imidazole-5-carboxylate (5g) | MTB-H37Rv | 0.112 µM | nih.gov |
| Ethyl 1-(...)-2-(...)-1H-benzo[d]imidazole-5-carboxylate (5g) | INH-Resistant MTB | 6.12 µM | nih.gov |
Antiproliferative Activity The structural similarity of benzimidazoles to purine (B94841) nucleosides allows them to interact with various biopolymers, leading to potent antiproliferative effects. researchgate.net A series of new benzimidazole derivatives were synthesized and evaluated for their in vitro anticancer activity, with several compounds showing a very good antiproliferative effect. acs.org Some of these agents were found to be particularly effective under hypoxic (low oxygen) conditions, which are common in solid tumors. acs.org For example, one compound was identified as the most cytotoxic against human lung adenocarcinoma A549 cells in a hypoxic environment. acs.org Further studies showed that these compounds can induce apoptotic cell death, a programmed mechanism of cell suicide, in cancer cells. acs.orgnih.gov N,2,6-trisubstituted 1H-benzimidazole derivatives have been shown to kill various cancer cells, including HepG2 (liver), MCF7 (breast), and C26 (colon), with low micromolar IC50 values ranging from 2.39 to 10.95 µM. onepetro.org
| Compound Type/Name | Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| N,2,6-trisubstituted 1H-benzimidazole (3k) | HepG2, MDA-MB-231, MCF7 | Low µM range (2.39–10.95 µM) | onepetro.org |
| N,2,6-trisubstituted 1H-benzimidazole (4c) | HepG2, MDA-MB-231, MCF7 | Low µM range (2.39–10.95 µM) | onepetro.org |
| Substituted benzimidazole (Compound 22) | MCF7 (Breast adenocarcinoma) | 0.9 µM | rsc.org |
| Benzimidazole hydrazone (Compound 8) | A549 (Lung adenocarcinoma) | Most cytotoxic under hypoxic conditions | acs.org |
A key strategy in modern drug design is the targeted inhibition of specific enzymes involved in disease pathology. Derivatives of this compound have been investigated as inhibitors of several crucial enzymes.
Cathepsin K Inhibition Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, playing a vital role in bone resorption. nih.gov Its inhibition is an attractive therapeutic strategy for osteoporosis. nih.govnih.gov While many inhibitors form a covalent bond with the active site cysteine, non-covalent inhibitors based on scaffolds like benzimidazole have also been developed. nih.gov Molecular docking studies have been used to investigate the binding affinity of benzamide (B126) derivatives to Cathepsin K, revealing that substitutions on the benzamide structure can enhance binding. researchgate.net Structural analysis of inhibitor-enzyme complexes shows that moieties such as N-benzyl groups can occupy specific pockets (S1 and S2 subsites) within the enzyme's active site, highlighting the potential for benzimidazole-based structures to be tailored for potent Cathepsin K inhibition. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer drugs. proquest.comjlu.edu.cn Several studies have focused on designing benzimidazole derivatives as DHFR inhibitors. proquest.comacs.org A series of pyrimidine-clubbed benzimidazole derivatives were designed, synthesized, and tested, with in silico screening followed by in vitro assays confirming their potential as DHFR inhibitors. proquest.com Docking studies revealed that these compounds could bind to the DHFR active site, and subsequent biological testing showed that compounds like 29 and 33 were effective against multiple bacterial and fungal strains. proquest.com Another study on N,2,6-trisubstituted benzimidazoles also identified DHFR as a promising target, with one derivative (compound 4c) exhibiting an IC50 of 2.35 μM in an in vitro inhibition assay. onepetro.orgacs.org
| Compound Type | Enzyme Target | Key Finding | Source |
|---|---|---|---|
| N,2,6-trisubstituted 1H-benzimidazole (Compound 4c) | Dihydrofolate Reductase (DHFR) | IC₅₀ = 2.35 µM | onepetro.orgacs.org |
| N-benzyl-1H-benzimidazol-2-amine (Compound 8) | Leishmania mexicana arginase (LmARG) | Inhibited 68.27% of enzyme activity | rsc.org |
| Benzimidazole-thienopyrimidine hybrids | tRNA (Guanine37-N1)-methyltransferase (TrmD) | High binding affinity in docking studies | rsc.org |
| N,N′-[succinylbis(oxy)]dibenzamides | Cathepsin K & Cathepsin S | Predicted to inhibit cathepsins; showed binding affinity in docking | researchgate.net |
To understand how these compounds exert their biological effects, researchers use computational and experimental methods to identify their molecular targets and interaction mechanisms. Molecular docking is a key computational tool that predicts how a ligand binds to the active site of a target protein.
Studies have identified several molecular targets for benzimidazole derivatives. Besides DHFR and Cathepsin K, other enzymes like DNA gyrase, topoisomerase II, and thymidylate kinase have been investigated. For example, new benzimidazole analogs fused with triazinane and oxadiazinane heterocycles were docked against topoisomerase II and DNA gyrase subunit B, with the computational results supporting the observed antibacterial activity.
Docking studies on potent antimicrobial benzimidazoles revealed interactions with the active pocket of S. aureus thymidylate kinase, suggesting that N-H and O-H groups on the inhibitor can form critical bonds that arrest bacterial DNA replication and repair. In the context of antileishmanial activity, a derivative of N-benzyl-1H-benzimidazol-2-amine was found to inhibit the enzyme arginase from Leishmania mexicana, and docking studies helped to elucidate the possible binding mode responsible for this inhibition. rsc.org The antifungal mechanism is often linked to the inhibition of CYP51, where the benzimidazole molecule interacts with the heme iron in the enzyme's active site, disrupting ergosterol production and leading to fungal cell death. researchgate.net
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For this compound derivatives, research has established several design principles.
Substitution at the C-2 Position: The nature of the substituent on the phenyl ring at the C-2 position of the benzimidazole core is critical. For antitubercular activity, electron-withdrawing groups (e.g., -NO₂, -Cl) are more effective than electron-donating groups (e.g., -OH, -OCH₃). acs.org For antiproliferative activity, the presence of a 2-hydroxyl group on the arylidene (benzylidene) moiety has been shown to favorably modulate activity.
Substitution at the N-1 Position: The substituent at the N-1 position significantly influences biological activity. acs.org The length of the N-1 alkyl chain is a key determinant of antifungal activity; for example, an N-methyl group was found to be optimal against C. albicans and A. niger, with longer chains leading to a loss of activity. researchgate.net Attaching benzyl (B1604629) groups to the N-1 position is a known strategy to increase anticancer activity. acs.org
Hybridization of Scaffolds: Combining the benzimidazole nucleus with other pharmacologically active moieties can lead to compounds with enhanced or dual activities. For example, creating hybrid molecules with pyrimidines can produce potent DHFR inhibitors. proquest.com Similarly, fusing with thieno[2,3-d]pyrimidines has yielded promising antimicrobial agents. rsc.org
Core Modifications: Modifications to the benzene (B151609) part of the benzimidazole ring, such as at the C-6 position, are also important for biological activity, making N,2,6-trisubstituted derivatives a key area of investigation. acs.org
Oxidative stress from free radicals is implicated in many diseases, making the development of novel antioxidants a key research area. Several this compound derivatives have been evaluated for their antioxidant potential using various in vitro assays.
In one study, 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were tested for their ability to inhibit lipid peroxidation (LPO) in rat liver microsomes. Most of the synthesized compounds showed LPO inhibitory activity ranging from 15-57%. The most active compound, which had a p-bromophenyl substituent, caused 57% inhibition of LPO, a level approaching that of the standard antioxidant butylated hydroxytoluene (BHT), which showed 65% inhibition. Other studies using DPPH and ABTS radical scavenging assays have also confirmed the antioxidant properties of benzimidazole derivatives containing oxadiazole, thiosemicarbazide, and 1,2,4-triazole (B32235) moieties. It has been noted that derivatives containing free hydroxyl groups often display significant antioxidant activity, including free radical trapping and inhibition of lipid peroxidation.
Materials Science Applications
Beyond medicinal chemistry, the unique chemical structure of benzimidazole derivatives makes them valuable in materials science. Their aromatic nature, presence of heteroatoms, and structural rigidity contribute to applications in corrosion inhibition, organic electronics, and polymer science. rsc.orgacs.org
Corrosion Inhibition Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are effective corrosion inhibitors because they can adsorb onto a metal surface and block active sites. acs.orgacs.org Benzimidazole derivatives fit this profile perfectly and have been extensively studied as corrosion inhibitors for metals like mild steel and copper in acidic or saline environments. acs.org N-benzylidene-2-aminobenzimidazol was shown to be a good inhibitor for mild steel in HCl, with an efficiency of 79% at its highest tested concentration. researchgate.net The inhibition mechanism is believed to involve the formation of a protective complex or film on the metal surface. researchgate.net These inhibitors have also been investigated for protecting carbon steel in challenging high-pressure supercritical CO₂ environments, where they can form a protective film that inhibits the migration of corrosive media.
Organic Electronics and Semiconductors Polycyclic benzimidazole derivatives are an important class of compounds for organic electronics and photovoltaics. acs.org Their planarity and intermolecular interactions lead to high crystallinity, a desirable trait for electronic materials. Specific derivatives have been shown to exhibit n-type semiconducting behavior, which is crucial for fabricating organic field-effect transistors (OFETs). For example, fluorinated naphthalene (B1677914) tetracarboxylic bisbenzimidazole (NTCBI) has been used in OFETs with respectable electron mobilities. Furthermore, benzimidazole derivatives serve as electron-transporting host materials in highly efficient phosphorescent organic light-emitting diodes (PHOLEDs), contributing to improved device performance.
Polymer Science The benzimidazole unit can be incorporated into polymer backbones or side chains to create high-performance materials. Polyimides containing benzimidazole groups exhibit outstanding thermal stability and good mechanical properties. nih.gov These polymers can be processed into flexible, transparent films. The rigid and polar nature of the benzimidazole moiety can significantly increase the glass transition temperature (Tg) of polymers, enhancing their thermal resistance. Such polymers have applications in demanding fields; for example, polyimides with benzimidazole side chains have been synthesized for natural gas separation, demonstrating their potential in advanced membrane technology. nih.gov
Integration into Polymers and Liquid Crystals
The integration of benzimidazole derivatives into polymer backbones is an area of significant research, aimed at creating high-performance materials. While specific studies focusing exclusively on the incorporation of this compound into polymers are not extensively documented, the general class of benzimidazole derivatives is used to impart desirable properties such as thermal stability, chemical resistance, and specific catalytic activities.
Research Findings:
Polymer-Supported Catalysts: Benzimidazole derivatives can be anchored to polymer supports. This approach is utilized in heterogeneous catalysis, where the polymer acts as a scaffold for benzimidazole-based ligands complexed with metals. This heterogenization allows for the stability and reusability of the catalyst, which is a significant advantage in industrial processes. researchgate.netenpress-publisher.com
High-Performance Polymers: The rigid and thermally stable nature of the benzimidazole core makes it a suitable building block for creating polymers that can withstand harsh conditions. These polymers find use in aerospace, electronics, and filtration membranes.
Liquid Crystals: There is limited specific information in the reviewed literature regarding the application of this compound derivatives in the field of liquid crystals.
Development of Organic Light-Emitting Diodes (OLEDs)
Benzimidazole derivatives are pivotal in the advancement of Organic Light-Emitting Diode (OLED) technology, particularly in the development of efficient blue-light emitters, which remain a significant challenge in the field. Their electron-deficient nature makes them excellent electron-transporting and host materials. The N-benzylidene group and other substitutions on the benzimidazole core allow for the tuning of energy levels (HOMO/LUMO) and photophysical properties to achieve desired emission colors and efficiencies.
Research Findings:
Blue Emitters: Certain pyrene-benzimidazole derivatives have been synthesized and characterized as blue emitters for OLEDs. By modifying the structure to increase steric hindrance, researchers have successfully reduced intermolecular aggregation, leading to efficient and pure blue photo- and electroluminescence. rsc.org
Bipolar Host Materials: Carbazole-π-imidazole derivatives have been developed as bipolar materials, meaning they can transport both holes and electrons effectively. This balanced charge transport is crucial for efficient recombination and light emission. Non-doped deep-blue OLEDs using these materials have achieved high luminance and external quantum efficiencies (EQE). youtube.com
Ambipolar Compounds: A series of compounds containing 1,2-diphenyl-1H-benz[d]imidazole and arylamine moieties have been shown to be ambipolar, blue-emitting materials. These compounds exhibit high thermal stability and quantum yields and have been used to create high-performance, single-layer fluorescent and phosphorescent OLEDs. acs.org
Below is a table summarizing the performance of OLEDs incorporating different benzimidazole derivatives.
| Derivative Type | Role in OLED | Max EQE (%) | Max Luminance (cd/m²) | CIE Coordinates | Source(s) |
| Pyrene-Benzimidazole | Blue Emitter | 4.3% | 290 | (0.1482, 0.1300) | rsc.org |
| Carbazole-π-Imidazole | Deep-Blue Emitter | 4.43% | 11,364 | (0.159, 0.080) | youtube.com |
| Imidazole-Carbazole | Fluorescent Emitter | 1.1% | Not Specified | (0.16, 0.08) | researchgate.net |
| Arylamine-Benzimidazole | Ambipolar Emitter/Host | Not Specified | Not Specified | Blue Emission | acs.org |
Chemosensing and Fluorescence Applications
The inherent fluorescence of many benzimidazole derivatives makes them suitable candidates for chemosensing applications. The principle behind their use as sensors relies on the modulation of their fluorescence properties—such as intensity or wavelength—upon interaction with a specific analyte (e.g., metal ions, anions, or neutral molecules). The this compound structure contains multiple sites (nitrogen atoms, aromatic rings) that can act as binding locations for analytes.
Research Findings:
Fluorescent Properties: The benzimidazole ring system is a well-known fluorophore. The emission properties can be tuned by attaching different substituents. The interaction with an analyte can lead to fluorescence quenching or enhancement through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer formation.
Potential for Ion Sensing: Although specific studies on this compound as a commercial chemosensor are not widely reported, derivatives with similar structures are investigated for their ability to detect metal ions. The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal cations, causing a distinct change in the molecule's electronic structure and, consequently, its fluorescent signal.
Corrosion Inhibition Studies
N-benzylidene and related benzimidazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly for steel and copper in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
Research Findings:
Mechanism of Action: These inhibitor molecules adsorb onto the metal surface through the sharing of electrons between the nitrogen atoms, the aromatic π-electrons of the benzimidazole and benzylidene rings, and the vacant d-orbitals of the metal atoms. This adsorption process blocks the active corrosion sites. researchgate.net
Adsorption Isotherm: The adsorption of these compounds on metal surfaces typically follows the Langmuir adsorption isotherm model. This model assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netrsc.org
Inhibition Efficiency: Studies have shown that the inhibition efficiency increases with the concentration of the inhibitor. N-benzylidene derivatives have achieved high efficiencies, effectively retarding both anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion processes. rsc.orgajgreenchem.com
The following table presents research findings on the corrosion inhibition performance of various benzimidazole derivatives.
| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Source(s) |
| N-benzylidene pyridin–2 amine | Copper | 6.0 M HCl | ~85% | ajgreenchem.com |
| N-(4-choloromethylbenzylidene) pyridin–2 amine | Copper | 6.0 M HCl | ~92% | ajgreenchem.com |
| N'-benzylidenebenzohydrazide (BBH) | Mild Steel | 1 M HCl | >97% | rsc.org |
| 2-mercaptobenzimidazole | Mild Steel | 1 M HCl | >90% (at 250ppm) | researchgate.net |
| (1H-benzimidazol-2-yl)methanethiol | Carbon Steel | 1.0 M HCl | High (not specified) | mdpi.com |
Catalytic Applications
The benzimidazole scaffold is a cornerstone in modern catalysis, serving both as a direct participant in metal-free reactions and as a robust ligand for transition metals in homogeneous and heterogeneous systems. The derivatives of this compound are precursors to some of the most versatile catalysts used in organic synthesis.
Organocatalysis and Metal-Free Catalysis
The primary role of benzimidazole derivatives in organocatalysis is as precursors to N-Heterocyclic Carbenes (NHCs). NHCs are a class of stable carbenes that have revolutionized metal-free catalysis. They are typically generated in situ by the deprotonation of a corresponding benzimidazolium salt. acs.orgnih.gov These NHCs are highly nucleophilic and can catalyze a wide range of organic transformations. acs.orgnih.gov
Research Findings:
NHC Precursors: Benzimidazolium salts, readily synthesized from benzimidazole derivatives, are stable solids that serve as convenient pre-catalysts. In the presence of a base, the acidic proton at the C2 position of the imidazolium (B1220033) ring is removed to generate the catalytically active NHC. acs.org
Umpolung Reactivity: NHC organocatalysis is famous for enabling "umpolung" or polarity inversion. For instance, in the benzoin (B196080) condensation, an NHC catalyst can make the normally electrophilic carbonyl carbon of an aldehyde act as a nucleophile. youtube.comacs.org
Metal-Free Synthesis: Researchers have developed metal-free catalytic systems for the synthesis of benzimidazoles themselves. For example, the oxidative cross-coupling of primary amines can be achieved using organocatalysts like salicylic (B10762653) acid derivatives or iodine under metal-free conditions. nih.gov
Heterogeneous and Homogeneous Catalysis
In metal-based catalysis, benzimidazole derivatives, primarily in the form of NHC ligands, are highly valued for their strong σ-donating properties and steric tunability. These ligands form exceptionally stable and active complexes with a wide array of transition metals. dergi-fytronix.comnih.gov
Research Findings:
Homogeneous Catalysis: NHC-metal complexes (e.g., with Ruthenium, Palladium, Copper, Gold) are powerful homogeneous catalysts for reactions such as ketone hydrogenation, olefin metathesis, and cross-coupling reactions (e.g., Suzuki, Heck). dergi-fytronix.comnih.gov For instance, Ruthenium(II) complexes bearing benzimidazole derivative ligands have been shown to be efficient catalysts for the transfer hydrogenation of ketones. dergi-fytronix.com Copper-hydride catalyzed systems with NHC ligands have been developed for the C-H functionalization of benzimidazoles. acs.org
Heterogeneous Catalysis: To combine the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones, benzimidazole-based catalysts are often immobilized on solid supports. This includes supporting them on zinc sulfide (B99878) nanoparticles, zeolite, activated carbon, or functionalized silica. researchgate.netajgreenchem.commdpi.com These heterogeneous catalysts are reusable and are considered "greener" alternatives for synthesizing benzimidazole derivatives and other organic compounds. researchgate.netresearchgate.netrsc.org For example, zinc sulfide nanoparticles have been used as a cheap, stable, and reusable heterogeneous catalyst for the one-pot synthesis of benzimidazoles. ajgreenchem.com
Specific Reaction Catalysis
Derivatives of the benzimidazole scaffold, particularly N-heterocyclic carbene (NHC) complexes, have emerged as powerful ligands for metal-catalyzed cross-coupling reactions. These ligands are often more stable and stronger σ-donors than traditional phosphine (B1218219) ligands, enhancing the catalytic activity and stability of the metal center. nih.gov
Oxidation of Amines: The benzimidazole core is often the target product of catalytic oxidative reactions. For instance, 1,2-disubstituted benzimidazoles can be prepared through a one-pot catalytic oxidative coupling of primary amines, using ambient air as the terminal oxidant. researchgate.net Similarly, supported gold nanoparticles (Au/TiO2) have been shown to effectively catalyze the reaction between o-phenylenediamine (B120857) and various aldehydes to selectively produce 2-substituted benzimidazoles. mdpi.com The proposed mechanism involves the initial formation of an imine, followed by a cyclization and subsequent dehydrogenation (oxidation) to yield the final benzimidazole product. mdpi.com
Suzuki-Miyaura Coupling: Palladium complexes featuring benzimidazole-derived ligands are efficient catalysts for the Suzuki-Miyaura cross-coupling reaction, a fundamental method for forming carbon-carbon bonds. nih.govresearchgate.net N-heterocyclic carbene (NHC)–palladium(II) complexes, such as those incorporating a 1-methylimidazole (B24206) moiety, demonstrate high activity for coupling benzylic chlorides with arylboronic acids in neat water, providing an environmentally benign route to diarylmethane derivatives. rsc.org This methodology is effective for a range of substrates, producing moderate to near-quantitative yields. rsc.org The presence of an unprotected N-H group in the benzimidazole ring can sometimes inhibit the reaction, but this can be overcome by adjusting reaction conditions, such as temperature and the amount of boronic acid. nih.gov
| Aryl Halide | Boronic Acid | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 3-chloroindazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | Modest | nih.gov |
| Benzyl chloride | Phenylboronic acid | NHC–Pd(II)–Im complex | 98% | rsc.org |
| 4-Chlorobenzyl chloride | Phenylboronic acid | NHC–Pd(II)–Im complex | 99% | rsc.org |
| 1-Cyclohexyl-2-iodo-1H-benzimidazole | 4-Methoxyphenylboronic acid | PdCl₂ / SPhos | 92% | researchgate.net |
Heck Reaction: The Heck reaction, which couples organic halides with alkenes, is another area where benzimidazole-based catalysts excel. researchgate.net Well-defined NHC-Pd(II)-imidazole complexes have been successfully used to catalyze the Mizoroki-Heck reaction between various activated and deactivated aryl chlorides and styrenes. nih.gov Research on bi-1,3-bis[(4-chlorophenyl)methyl]-1-benzimidazolium bromo palladium(II) (Pd-NHC-Cl) showed excellent catalytic activity for the coupling of 1-bromo-4-nitrobenzene (B128438) and styrene, achieving high yields with low catalyst loading in a short reaction time. researchgate.net These catalysts combine the stability of palladacycles with the strong σ-donor properties of NHCs, allowing for the efficient coupling of even less reactive aryl chlorides. researchgate.net
| Aryl Halide | Alkene | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 4-Chloroacetophenone | Styrene | NHC-Pd(II)-Im complex 1 | 92% | nih.gov |
| 1-Bromo-4-nitrobenzene | Styrene | Pd-NHC-Cl | Excellent | researchgate.net |
| Aryl Bromides | tert-Butyl acrylate | NHC-Pd(II)-Py complex | Excellent | researchgate.net |
Biginelli Reaction: While not typically used as a direct catalyst, the benzimidazole scaffold can be incorporated into products synthesized via the Biginelli reaction. This one-pot, three-component condensation produces dihydropyrimidinones. By using 2-acylmethyl-1H-benzimidazoles as one of the components along with an aromatic aldehyde and urea, novel 4-aryl-5-(2-benzimidazolyl)-2-oxo-1,2,3,4-tetrahydropyrimidines have been synthesized. researchgate.net This demonstrates the utility of benzimidazole derivatives as building blocks in complex multicomponent reactions to generate molecules with potential therapeutic applications. researchgate.net
Bioinspired Catalysis
The concept of bioinspired catalysis involves designing synthetic catalysts that mimic the function of natural biological systems, such as enzymes. The benzimidazole structure is of particular interest in this regard because it is a core component of vitamin B12 and a bioisostere of natural purines, allowing it to interact readily with biopolymers like enzymes and DNA. mdpi.comnih.gov
This inherent biological relevance inspires the use of benzimidazole derivatives in catalysis. For example, the development of catalysts for specific, selective transformations mirrors the high specificity of enzymes. Benzimidazole-1,2,3-triazole derivatives have been designed as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov The study of such enzyme-inhibitor interactions provides insights for designing more efficient and selective synthetic catalysts. The ability of the benzimidazole core to participate in free-radical scavenging also points to its potential in designing catalysts for oxidation-reduction reactions that mimic biological processes. nih.gov
Photochemical Applications in Organic Synthesis
N-benzylidene amines and their derivatives are versatile substrates in visible-light photocatalysis. nih.gov Upon irradiation, they can undergo single-electron reduction to generate α-amino radical intermediates, which can then participate in a variety of synthetic transformations. nih.govbeilstein-archives.org
A notable application is the divergent synthesis of 1,2-diamines. The photocatalytic reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines can be directed to produce either unsymmetrical or symmetrical 1,2-diamines by carefully selecting the reaction conditions. nih.govbeilstein-archives.org The reaction proceeds via the radical-radical cross-coupling of α-amino radicals generated through a proton-coupled single-electron transfer process involving an iridium-based photocatalyst. nih.gov The presence of the ortho-phenyl group on the aniline (B41778) moiety was found to be critical for this reactivity, likely by stabilizing the α-amino radical intermediate. beilstein-archives.org
| Substrate | Coupling Partner | Product Type | Key Condition | Reference |
|---|---|---|---|---|
| N-benzylidene-[1,1'-biphenyl]-2-amine | Aliphatic Amine (e.g., Cy₂NMe) | Unsymmetrical 1,2-diamine | Ir-photocatalyst | nih.gov |
| N-benzylidene-[1,1'-biphenyl]-2-amine | Self (Homocoupling) | Symmetrical 1,2-diamine | Methanol solvent | nih.gov |
Fundamental studies on the parent benzimidazole molecule show that under UV irradiation in an argon matrix, it undergoes photochemistry to yield previously unobserved 4H- and 6H-tautomers, as well as products containing an isocyano group. acs.org This highlights the rich photochemical reactivity inherent to the benzimidazole ring system itself.
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. ias.ac.in this compound and its derivatives are excellent candidates for crystal engineering—the design and control of crystal structures—due to their rigid framework and capacity for hydrogen bonding and π-π stacking. nih.govresearchgate.net
The substitution pattern on the benzylidene ring significantly influences the resulting supramolecular architecture. For example, studies on (E)-N′-benzylidene-4-chlorobenzenesulfonohydrazide and its ortho- and para-methyl substituted derivatives revealed distinct packing arrangements. researchgate.net In the parent and ortho-substituted compounds, molecules are linked by N—H⋯O hydrogen bonds to form chains. researchgate.net However, in the para-substituted derivative, the molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds. researchgate.net
In a more complex derivative, 4-methoxy-6-[2-(4-methylphenyl-1H-benzimidazol-1-yl]-5-nitrosopyrimidin-2-amine, a combination of N—H⋯N and C—H⋯O hydrogen bonds links the molecules into intricate sheets. nih.gov These studies demonstrate that subtle changes to the molecular structure can be used to direct the self-assembly process, leading to predictable and tunable solid-state architectures, a core principle of crystal engineering. nih.govnih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes
The evolution of synthetic organic chemistry is paving the way for more efficient, sustainable, and versatile methods to construct benzimidazole-based molecules. Future efforts are concentrating on methodologies that offer improved yields, reduced environmental impact, and access to a broader diversity of molecular structures.
Photoredox Catalysis: Visible-light photoredox catalysis is emerging as a powerful tool for organic synthesis. The N-benzylidene moiety, in particular, can undergo facile single-electron reduction to generate α-amino radical intermediates. nih.gov These intermediates can participate in a variety of coupling reactions. Researchers have demonstrated that by carefully selecting reaction conditions, N-benzylidene-[1,1'-biphenyl]-2-amines can be selectively transformed into either unsymmetrical or symmetrical 1,2-diamines. nih.gov This approach is valuable for creating bulky vicinal diamines, which are sought-after as potential ligands in stereoselective synthesis. nih.gov
Catalyst-Free Domino Reactions: Multicomponent domino reactions represent a highly efficient strategy for building complex molecules in a single step, minimizing waste and purification efforts. One such reported method allows for the one-pot, catalyst-free synthesis of N-benzyl propargylamines. acs.org This process involves the in-situ formation of an active amine via a Petasis reaction, which then couples with propiolic acids in a decarboxylative reaction, achieving high yields with good functional group tolerance. acs.org Adapting such domino strategies for the synthesis of N-benzylidene-1H-benzimidazol-1-amine could provide a more streamlined and atom-economical manufacturing process.
Solvent-Free and Ligand-Free Coupling: To enhance the green credentials of synthetic protocols, research is moving towards minimizing or eliminating the use of harsh solvents and expensive ligands. A notable advancement is the TBAF-assisted N-arylation and benzylation of benzazoles, including 1H-benzimidazole. acs.org This method uses CuBr2 and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to facilitate the coupling of aryl and benzyl (B1604629) halides to the benzimidazole (B57391) core under solvent-free conditions, offering a cleaner and more direct route to N-substituted derivatives. acs.org
Advanced Computational Modeling and Machine Learning in Design
The integration of computational chemistry and artificial intelligence is revolutionizing the design and discovery of new molecules. These in silico methods accelerate the identification of promising candidates and provide deep insights into their mechanisms of action, saving significant time and resources compared to traditional experimental screening.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning (ML) is increasingly used to build QSAR models that predict the biological activity or properties of a molecule based on its structure. youtube.com For benzimidazole derivatives, ML-based QSAR models have been successfully developed to predict their efficiency as corrosion inhibitors. nih.gov In one study, a Support Vector Machine (SVM) model was trained on a dataset of benzimidazoles, using a comprehensive set of structural descriptors. nih.gov The resulting model demonstrated high predictive accuracy and was used to design six new benzimidazole molecules, two of which were predicted to be outstanding corrosion inhibitors. nih.gov
Mechanism-Specific Machine Learning Models: Beyond general QSAR, ML models are being tailored for specific biological contexts. For instance, the MycoCSM model, a graph-based machine learning tool, was used to identify novel benzimidazole derivatives as potential inhibitors of the mycobacterial target PrpR, complementing traditional virtual screening methods. nih.gov The increasing availability of biological data allows these models to become more accurate and essential tools in drug discovery. nih.gov
First-Principles Computational Studies: Advanced computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to perform detailed analyses of molecular properties. tandfonline.com For benzimidazole derivatives, these calculations can accurately predict molecular geometry, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data from X-ray diffraction and spectroscopy. tandfonline.com Furthermore, these models can determine conformational flexibility and examine the energetic behavior of molecules in different solvent environments, providing crucial information for drug design and materials science applications. tandfonline.com
Table 1: Application of Computational and Machine Learning Models in Benzimidazole Research
| Model/Method | Application Area | Key Findings | Reference(s) |
|---|---|---|---|
| Support Vector Machine (SVM) | Corrosion Inhibition | Developed a QSAR model to predict the inhibition efficiency of benzimidazole derivatives; successfully designed 6 new potential inhibitors. | nih.gov |
| MycoCSM (Graph-based ML) | Antibacterial Drug Design | Identified novel benzimidazole derivatives as potential inhibitors of the mycobacterial PrpR protein. | nih.gov |
| Density Functional Theory (DFT) | Molecular Characterization | Accurately reproduced crystal structure parameters and spectroscopic data (IR, NMR) for a benzimidazole derivative. | tandfonline.com |
| Semi-empirical (AM1) | Conformational Analysis | Determined the molecular energy profile by calculating changes with respect to torsion angle rotation. | tandfonline.com |
Exploration of New Application Domains
While the benzimidazole core is a hallmark of many successful pharmaceuticals, researchers are actively exploring its utility in a wider range of scientific and industrial fields. The unique electronic and structural properties of this compound and its analogues make them attractive candidates for diverse applications.
Materials Science and Corrosion Inhibition: A significant emerging application is the use of benzimidazole derivatives as corrosion inhibitors for metals. Computational models have been instrumental in designing new benzimidazole molecules with high predicted inhibition efficiency, opening a new frontier in the development of protective coatings and materials. nih.gov
Antiparasitic Agents: The development of novel treatments for neglected tropical diseases is a global health priority. A series of N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and tested against various Leishmania species, the parasites responsible for leishmaniasis. nih.gov One compound, in particular, showed promising activity by inhibiting the parasite's arginase enzyme, a key therapeutic target. nih.gov This highlights the potential for developing new, targeted antiparasitic drugs from this chemical family.
Metabolic Disease Therapeutics: The benzylidene moiety, when combined with other pharmacophores, can yield potent enzyme inhibitors. Novel N′-substituted benzylidene benzohydrazides linked to a 1,2,3-triazole ring have been shown to be highly potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Some of these compounds exhibited significantly greater inhibitory activity than the commercial antidiabetic drug acarbose, suggesting a potential new therapeutic avenue for type 2 diabetes. nih.gov
Targeted Cancer Therapies: Researchers continue to design benzimidazole derivatives for oncology. One novel series was developed to inhibit the V600E mutant of the BRAF kinase, a key driver in many cancers. nih.gov Another benzimidazole derivative, ART27.13, is being investigated for treating cancer-related anorexia by selectively targeting peripheral cannabinoid receptors, which could help improve body weight and quality of life for patients. barchart.com
Table 2: Emerging Applications of Benzylidene and Benzimidazole Derivatives
| Application Domain | Specific Target/Use | Example Compound Class | Key Research Finding | Reference(s) |
|---|---|---|---|---|
| Materials Science | Corrosion Inhibition | Benzimidazole Derivatives | Machine learning models predicted new derivatives with high potential as corrosion inhibitors. | nih.gov |
| Antiparasitic Drugs | Leishmaniasis (Arginase) | N-benzyl-1H-benzimidazol-2-amines | A lead compound showed significant in-vitro activity against Leishmania species and inhibited the LmARG enzyme. | nih.gov |
| Metabolic Diseases | Diabetes (α-glucosidase) | Benzylidene Benzohydrazides | Synthesized compounds showed IC50 values significantly lower (more potent) than the drug acarbose. | nih.gov |
| Oncology | Cancer-Related Anorexia | Benzimidazole Derivative (ART27.13) | The agent targets peripheral CB1/CB2 receptors to potentially increase appetite and body weight in cancer patients. | barchart.com |
| Organic Synthesis | Stereoselective Catalysis | Bulky Vicinal Diamines | Diamines synthesized from N-benzylidenes show potential as ligands for stereoselective reactions. | nih.gov |
Interdisciplinary Research with this compound
The future of research on this compound is inherently interdisciplinary. Progress is driven by the convergence of distinct scientific fields, each contributing unique perspectives and tools to unlock the full potential of this compound class.
Chemistry and Computer Science: The collaboration between synthetic chemists and data scientists is accelerating the discovery process. Chemists synthesize and test a set of compounds, providing the data needed for computer scientists to build and refine predictive machine learning models. nih.govnih.gov These models, in turn, guide chemists on which new molecular structures to synthesize next, creating a powerful design-build-test-learn cycle.
Medicinal Chemistry and Materials Science: The principles used to design drugs that interact with biological targets are now being applied to materials science challenges. The development of benzimidazole-based corrosion inhibitors is a prime example, where knowledge of molecular interactions is leveraged to prevent the degradation of metallic surfaces. nih.gov
Organic Synthesis and Photochemistry: The quest for more sustainable and efficient chemical reactions has led synthetic chemists to explore novel energy sources. The use of visible light in photoredox catalysis to drive the synthesis of complex diamines from N-benzylidene precursors is a testament to the fruitful intersection of organic synthesis and photochemistry. nih.gov
Pharmacology and Molecular Biology: Identifying new therapeutic applications requires a deep understanding of disease biology. The discovery of benzimidazole derivatives as inhibitors of parasitic enzymes like Leishmania arginase is the result of close collaboration between chemists who synthesize the molecules and biologists who identify and validate novel drug targets. nih.gov This synergy is essential for developing next-generation medicines with targeted mechanisms of action.
Q & A
Basic: What are the recommended synthetic routes for N-benzylidene-1H-benzimidazol-1-amine, and how do reaction conditions influence product formation?
This compound can be synthesized via condensation reactions between o-phenylenediamine derivatives and benzaldehyde analogs. Key factors include:
- Catalysts/Reagents : Use acyl chlorides (e.g., m-toluoyl chloride) to promote amide intermediates, which can cyclize under acidic conditions (e.g., polyphosphoric acid) to form benzimidazoles .
- Temperature/Protonation : High temperatures and excess protonating agents favor benzimidazole formation over amides by facilitating cyclization .
- Leaving Groups : Acyl chlorides (vs. carboxylic acids) enhance reactivity due to better leaving-group ability, improving yield .
Advanced: How can computational methods like DFT guide the prediction of electronic properties or reaction mechanisms for this compound?
Density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP functional) is critical for modeling:
- Frontier Orbitals : Analyze HOMO-LUMO gaps to predict reactivity sites (e.g., nucleophilic/electrophilic regions) .
- Thermochemistry : Calculate bond dissociation energies or reaction enthalpies to validate experimental data (e.g., atomization energies with <3 kcal/mol deviation) .
- Mechanistic Pathways : Simulate intermediates in cyclization reactions (e.g., protonation states, transition states) to optimize synthetic protocols .
Basic: What experimental techniques are essential for characterizing the structural and spectral properties of this compound?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, leveraging high-resolution data to resolve bond angles and torsional strains .
- Spectroscopy :
Advanced: How can crystallographic data resolve contradictions between spectroscopic and computational results?
- Validation Metrics : Compare experimental bond lengths/angles (from X-ray) with DFT-optimized geometries. Discrepancies >0.05 Å suggest errors in computational models or crystal packing effects .
- Twinned Data : Apply SHELXD for phase correction in twinned crystals, ensuring accurate electron density maps .
- Cross-Referencing : Use CCDC databases (e.g., CCDC 1013218) to benchmark against similar benzimidazole derivatives .
Advanced: What strategies optimize regioselectivity in benzimidazole functionalization (e.g., methyl group oxidation resistance)?
- Electronic Effects : Electron-donating groups (e.g., methyl) deactivate the benzimidazole ring toward electrophilic substitution, requiring stronger oxidizing agents for functionalization .
- Steric Hindrance : Bulky substituents on the N-benzylidene moiety direct reactions to less hindered positions (e.g., para to the imine group) .
- Catalytic Systems : Explore Pd/NiO catalysts (used in reductive amination) for selective hydrogenation or coupling reactions .
Basic: How should researchers handle discrepancies in melting points or spectral data across studies?
- Purity Assessment : Repeat synthesis with rigorous purification (e.g., column chromatography, recrystallization) and validate via HPLC .
- Environmental Controls : Document solvent polarity, humidity, and heating rates during melting point determination, as hygroscopicity can alter results .
- Data Repositories : Cross-check with NIST WebBook or PubChem for standardized spectral references .
Advanced: What role do frontier orbitals play in predicting the compound’s reactivity in medicinal chemistry applications?
- HOMO Localization : The benzimidazole nitrogen lone pairs (HOMO) dictate nucleophilic reactivity, enabling interactions with biological targets (e.g., enzyme active sites) .
- LUMO Analysis : Electron-deficient aromatic rings (low LUMO) are prone to electrophilic attacks, guiding derivatization for enhanced bioactivity .
- Docking Studies : Combine DFT-computed electrostatic potentials with molecular docking to design analogs with improved binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
